molecular formula C13H15BFNO4 B1273701 1-Boc-5-fluoroindole-2-boronic acid CAS No. 352359-23-0

1-Boc-5-fluoroindole-2-boronic acid

Cat. No. B1273701
M. Wt: 279.07 g/mol
InChI Key: TZHYEXHDCFQZGG-UHFFFAOYSA-N
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Description

1-Boc-5-fluoroindole-2-boronic acid is a compound that combines the structural motifs of indole and boronic acid, with a fluorine atom at the 5-position of the indole ring and a protective Boc (tert-butoxycarbonyl) group. This compound is not directly discussed in the provided papers, but its relevance can be inferred from the general properties and reactivity of boronic acids and fluorinated indoles discussed in the literature.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the use of organoboronic acids or boronate esters as key intermediates. While the specific synthesis of 1-Boc-5-fluoroindole-2-boronic acid is not detailed in the provided papers, the general methods for synthesizing boronic acid compounds can be extrapolated from the literature. For example, boronic acids can be synthesized through reactions involving halogenated compounds and boron-containing reagents under suitable conditions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to two hydroxyl groups. The boronic acid moiety can undergo reversible covalent interactions with diols and other nucleophiles, such as fluoride ions . The fluorine atom in the 5-fluoroindole moiety would likely influence the acidity and electronic properties of the boronic acid group, as seen in other fluorinated boronic acids .

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent complexes with diols, including sugars, which can be exploited in sensing applications . The interaction with fluoride ions can lead to changes in fluorescence properties, as the boronic acid moiety can act as a fluorescent chemosensor . Additionally, the presence of a fluorine atom can affect the reactivity and stability of the boronic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their ability to form reversible esters with diols and their interaction with various species. The fluorine atom can enhance the acidity of the boronic acid group and affect its structural behavior . The protective Boc group would render the boronic acid less reactive, which is useful for synthetic applications. The fluorescence properties of boronic acid derivatives can be modulated by the presence of electron-donating or withdrawing groups, which is relevant for the development of fluorescence probes .

Scientific Research Applications

Biomaterials and Biochemical Interactions

1-Boc-5-fluoroindole-2-boronic acid, as part of the broader class of boronic acids, has significant applications in biomaterials. Boronic acids are known for their ability to interact with biologically relevant diols, including saccharides and peptidoglycans. This property is harnessed in creating dynamic covalent or responsive behavior in hydrogels, essential in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Polymer Chemistry

In the field of polymer chemistry, the fluoroindole component of 1-Boc-5-fluoroindole-2-boronic acid contributes to the synthesis of high-quality polymeric films. For instance, poly(5-fluoroindole) films exhibit good electrochemical behavior and thermal stability, which are beneficial in various industrial and scientific applications, such as in the creation of blue-light emitting materials (Nie et al., 2007).

Sugar Recognition and Binding

The boronic acid moiety in 1-Boc-5-fluoroindole-2-boronic acid has been found to form reversible esters with reducing sugars in water, showcasing a unique selectivity for oligosaccharides. This property is valuable in the development of sensors and analytical techniques for detecting and measuring sugar concentrations (Nagai et al., 1993).

Sensing Applications

Due to their interaction with diols and strong Lewis bases, boronic acids, including 1-Boc-5-fluoroindole-2-boronic acid, are increasingly used in sensing applications. These applications span homogeneous assays, heterogeneous detection, biological labeling, protein manipulation and modification, and therapeutic development (Lacina, Skládal, & James, 2014).

Organic Synthesis and Catalysis

Electrochemical Applications

1-Boc-5-fluoroindole-2-boronic acid, particularly its fluoroindole component, is significant in developing electrochemical charge storage materials. For example, fluorine-substituted conjugated polymers derived from fluoroindoles exhibit high specific capacitance and cycling stability, making them promising materials for supercapacitors and other energy storage applications (Wang et al., 2019).

Chemical Sensing and Disease Diagnosis

The boronic acid component is used in the development of selective fluorescent chemosensors, which are vital in detecting biological active substances important for disease prevention, diagnosis, and treatment. These sensors probe carbohydrates, bioactive substances, and various ions, demonstrating the versatility of boronic acid-based compounds in medical and analytical chemistry (Huang et al., 2012).

properties

IUPAC Name

[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYEXHDCFQZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376877
Record name 1-Boc-5-fluoroindole-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-5-fluoroindole-2-boronic acid

CAS RN

352359-23-0
Record name 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Boc-5-fluoroindole-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected
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